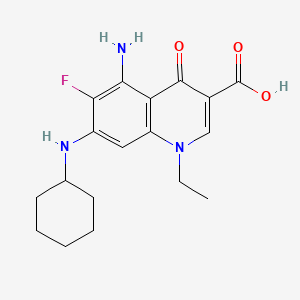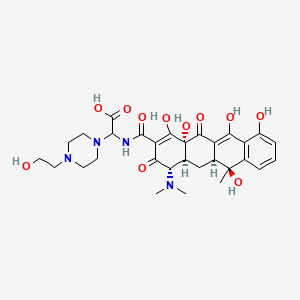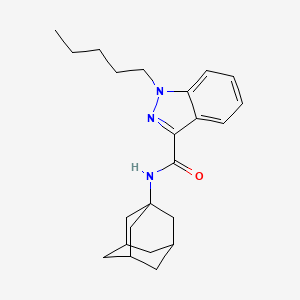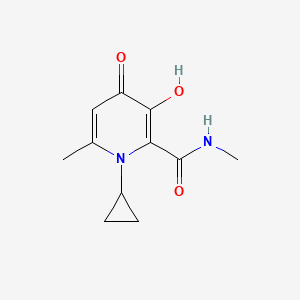
5-氨基-7-(环己基氨基)-1-乙基-6-氟-4-氧代-1,4-二氢喹啉-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AS1842856 是一种特异性的转录因子叉头盒蛋白 O1 (FoxO1) 抑制剂。 它以其抑制 FoxO1 转录活性的能力而闻名,其 IC50 值为 33 纳摩尔 。 该化合物能够穿透细胞膜,已广泛应用于科学研究中,用于研究 FoxO1 在各种生物过程中的作用 .
科学研究应用
AS1842856 已广泛应用于科学研究,用于研究 FoxO1 在各种生物过程中的作用。 它的一些主要应用包括:
作用机制
AS1842856 通过特异性地与 FoxO1 的活性形式结合来发挥作用,抑制其转录活性。 这种结合阻止 FoxO1 与其靶 DNA 序列相互作用,从而降低了参与糖异生和脂肪生成等过程的基因表达 。 该化合物不会影响 FoxO1 本身的转录或蛋白质表达 .
生化分析
Biochemical Properties
This compound interacts with FoxO1, a transcription factor that plays crucial roles in cell cycle control, apoptosis, metabolism, and adipocyte differentiation . The interaction between 5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and FoxO1 inhibits the DNA binding of FoxO1, thereby affecting its activity .
Cellular Effects
5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid influences cell function by suppressing adipogenesis, the process of fat cell differentiation . It affects cell signaling pathways related to FoxO1 and impacts gene expression and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting the DNA binding of FoxO1 . This inhibition affects the regulation of genes involved in adipogenesis, leading to a suppression of fat cell formation .
Temporal Effects in Laboratory Settings
The effects of 5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid on cellular function have been observed over time in laboratory settings
Metabolic Pathways
5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is involved in the regulation of metabolic pathways related to adipogenesis . It interacts with enzymes and cofactors associated with FoxO1, potentially affecting metabolic flux or metabolite levels .
准备方法
合成路线和反应条件
AS1842856 的合成涉及多个步骤,从市售原料开始最终产品通过重结晶等纯化过程获得 .
工业生产方法
虽然 AS1842856 的具体工业生产方法尚未得到广泛记录,但一般方法涉及使用优化的反应条件进行大规模合成,以确保高产率和高纯度。 该化合物通常在受控环境中生产,以保持其稳定性和功效 .
化学反应分析
反应类型
AS1842856 主要经历结合相互作用,而不是传统的化学反应,如氧化或还原。 它特异性地与 FoxO1 的活性形式结合,抑制其转录活性 .
常用试剂和条件
该化合物通常用于细胞培养实验,其中将其溶解在二甲基亚砜 (DMSO) 中并添加到培养基中。 使用的典型浓度范围为 0.1 至 10 微摩尔 .
主要形成的产物
由于 AS1842856 是一种抑制剂,它不会通过化学反应形成主要产物。 相反,它与 FoxO1 形成复合物,导致抑制 FoxO1 介导的转录 .
相似化合物的比较
类似化合物
AS1708727: 另一种具有类似结合特性的 FoxO1 抑制剂,但化学结构不同。
MK-2206: AKT 通路的抑制剂,间接影响 FoxO1 的活性。
LY294002: 磷脂酰肌醇 3-激酶 (PI3K) 抑制剂,也通过 PI3K/AKT 通路影响 FoxO1 的活性.
独特性
AS1842856 在其对 FoxO1 抑制的高特异性和效力方面独一无二。 与可能具有更广泛靶标的其他化合物不同,AS1842856 选择性地抑制 FoxO1,而不影响叉头盒蛋白 O 家族的其他成员,如 FoxO3a 和 FoxO4。
属性
IUPAC Name |
5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-2-22-9-11(18(24)25)17(23)14-13(22)8-12(15(19)16(14)20)21-10-6-4-3-5-7-10/h8-10,21H,2-7,20H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMCHYGXXYBDCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=C(C(=C2N)F)NC3CCCCC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does AS1842856 interact with its target and what are the downstream effects?
A1: AS1842856 acts as a Forkhead box O1 (Foxo1) inhibitor. [] Foxo1 is a transcription factor that plays a crucial role in hepatic gluconeogenesis, the process of glucose production in the liver. By binding to Foxo1, AS1842856 inhibits its transcriptional activity, leading to a decrease in the expression of key gluconeogenic genes, including glucose-6 phosphatase and phosphoenolpyruvate carboxykinase. This downregulation of gene expression ultimately results in reduced hepatic glucose production, contributing to lower blood glucose levels. []
Q2: What evidence exists for the in vivo efficacy of AS1842856 in treating T2DM?
A2: The research demonstrates the efficacy of AS1842856 in a diabetic db/db mouse model, a well-established model for T2DM. [] Oral administration of AS1842856 to these mice resulted in a significant reduction in fasting plasma glucose levels compared to untreated controls. Importantly, AS1842856 did not affect fasting plasma glucose levels in normal mice, suggesting a targeted effect on the dysregulated glucose metabolism present in T2DM. [] Further supporting its potential as a T2DM treatment, AS1842856 also suppressed the increase in plasma glucose levels typically observed after pyruvate injection in both normal and db/db mice. [] This indicates the compound's ability to inhibit hepatic gluconeogenesis, a key driver of elevated glucose levels in T2DM.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B605523.png)

![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)
![Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-](/img/structure/B605531.png)





![(2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605542.png)

